Cas no 14173-39-8 (4-Chloro-L-phenylalanine)

4-Chloro-L-phenylalanine is a non-natural amino acid derivative widely used in biochemical and pharmaceutical research. Its key structural feature is the chlorine substitution at the para position of the phenyl ring, which enhances its utility as a selective inhibitor of phenylalanine hydroxylase. This modification also improves its metabolic stability, making it valuable for studying neurotransmitter regulation, particularly in serotonin and dopamine pathways. The compound serves as a precursor in the synthesis of bioactive molecules and is employed in enzyme inhibition studies due to its competitive binding properties. Its high purity and well-characterized properties ensure reproducibility in experimental applications.
4-Chloro-L-phenylalanine structure
4-Chloro-L-phenylalanine structure
Product name:4-Chloro-L-phenylalanine
CAS No:14173-39-8
MF:C9H10ClNO2
Molecular Weight:199.6342
MDL:MFCD00063065
CID:49655
PubChem ID:736190

4-Chloro-L-phenylalanine 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-3-(4-chlorophenyl)propanoic acid
    • 2-Amino-3-(4-chlorophenyl)propanoic acid
    • 4-Chloro-L-phenylalanine
    • 4-CHLORO-PHE-OH
    • H-4-Chloro-Phe-OH
    • H-L-Phe(4-Cl)-OH
    • H-Phe(4-Cl)-OH
    • L-4-Chlorophe
    • L-4-Chlorophenylalanine
    • L-Phe(4-Cl)-OH
    • L-PCPA
    • 4-Chloro-3-phenyl-L-alanine
    • L-PCP
    • L-PHE(4-CL)
    • H-PHE(PCL)-OH
    • L-4-Chloro-phe-OH
    • (2S)-2-amino-3-(4-chlorophenyl)propanoic acid
    • L-p-Chlorophenylalanine
    • SNM151OE2C
    • P-CHLORO-L-PHENYLALANINE
    • Phenylalanine, 4-chloro-
    • NIGWMJHCCYYCSF-QMMMGPOBSA-N
    • (2S)-2-amino-3-(4-chlorophenyl)propionic acid
    • (2S)-2-azanyl-3-(4-chlorophenyl)propanoic acid
    • Fenclonine
    • 3-(4-Chlorophenyl)-L-alanine
    • (2R)-2-amino-3-(4-chlorophenyl)propanoic acid
    • 4-CHLORO-L-PHE-OH.HCL
    • 4-Chloro-L-phenylalanine99+%
    • P-CHLORO-PHENYLALANINE
    • RARECHEM BK PT 0013
    • (S)-2-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID
    • Fenclonine, (S)-
    • A807704
    • (2S)-2-amino-3-(4-chlorophenyl)propanoic acid;4-CHLORO-D-PHENYLALANINE
    • BDBM50145657
    • ALANINE, 3-(P-CHLOROPHENYL)-, L- (8CI)
    • N10779
    • SCHEMBL26383
    • Q27120767
    • L-Phenylalanine, 4-chloro-
    • UNII-SNM151OE2C
    • (S)-fenclonine
    • MFCD00079675
    • 4-Cl-Phe
    • fenclonine-(+/-)
    • CS-0030550
    • NS00024596
    • 4-Chlorophenylalanine
    • AM20060507
    • HY-W019599
    • MFCD00063065
    • CHEMBL412813
    • DS-16206
    • EN300-106481
    • A807799
    • AKOS010367583
    • EINECS 238-023-5
    • AC-5844
    • (S)-4-CHLOROPHENYLALANINE
    • PD132687
    • Z995228052
    • DTXSID10161813
    • IS_4-CHLORO-PHENYLALANINE
    • 4-Cl-Phe-OH
    • 14173-39-8
    • CHEBI:47069
    • J-300386
    • DB-344920
    • PARA CHLOROPHENYLALANINE
    • phenylalanine, p-chloro-
    • MDL: MFCD00063065
    • インチ: 1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
    • InChIKey: NIGWMJHCCYYCSF-QMMMGPOBSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]

計算された属性

  • Exact Mass: 199.040006g/mol
  • Surface Charge: 0
  • XLogP3: -0.5
  • 水素結合ドナー数: 2
  • Hydrogen Bond Acceptor Count: 3
  • 回転可能化学結合数: 3
  • Exact Mass: 199.040006g/mol
  • 単一同位体質量: 199.040006g/mol
  • Topological Polar Surface Area: 63.3Ų
  • Heavy Atom Count: 13
  • 複雑さ: 179
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: はくしょくふんまつ
  • 密度みつど: 1.2409 (rough estimate)
  • ゆうかいてん: 263 °C (dec.) (lit.)
  • Boiling Point: 339.5°Cat760mmHg
  • フラッシュポイント: 159.1°C
  • Refractive Index: 1.5790 (estimate)
  • すいようせい: Soluble in acetic acid. Slightly soluble in water.
  • PSA: 63.32000
  • LogP: 1.99470
  • Solubility: 使用できない
  • 比旋光度: -27 º (c=0.5, H2O 34 ºC)

4-Chloro-L-phenylalanine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • 危害声明: H301,H317
  • Warning Statement: P280,P301+P310
  • 危険物輸送番号:UN 2811
  • WGKドイツ:3
  • 危険カテゴリコード: 25-43
  • セキュリティの説明: S36/37-S45
  • 危険物標識: T
  • Risk Phrases:R25; R43
  • 安全术语:S36/37;S45
  • HazardClass:6.1
  • 包装グループ:
  • 储存条件:−20°C

4-Chloro-L-phenylalanine 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

4-Chloro-L-phenylalanine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001833-25g
4-Chloro-L-phenylalanine
14173-39-8 98%
25g
¥475 2023-09-10
TRC
C423103-10g
4-Chloro-L-phenylalanine
14173-39-8
10g
$ 98.00 2023-09-08
eNovation Chemicals LLC
D544339-1g
(S)-2-AMino-3-(4-chlorophenyl)propanoic acid
14173-39-8 97%
1g
$100 2024-05-24
Enamine
EN300-106481-1.0g
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid
14173-39-8 95%
1g
$19.0 2023-06-10
Enamine
EN300-106481-5.0g
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid
14173-39-8 95%
5g
$30.0 2023-06-10
Enamine
EN300-106481-0.05g
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid
14173-39-8 95%
0.05g
$19.0 2023-10-28
Apollo Scientific
OR14691-1g
4-Chloro-L-phenylalanine
14173-39-8 97%
1g
£15.00 2025-02-19
Enamine
EN300-106481-0.1g
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid
14173-39-8 95%
0.1g
$19.0 2023-10-28
Cooke Chemical
A2251212-1G
4-Chloro-L-phenylalanine
14173-39-8 98%
1g
RMB 36.00 2025-02-20
AAPPTec
UHF114-25g
H-Phe(4-Cl)-OH
14173-39-8
25g
$465.00 2024-07-19

4-Chloro-L-phenylalanine 合成方法

4-Chloro-L-phenylalanine 関連文献

4-Chloro-L-phenylalanineに関する追加情報

4-Chloro-L-phenylalanine (CAS No. 14173-39-8): A Comprehensive Overview

4-Chloro-L-phenylalanine (CAS No. 14173-39-8) is a derivative of the naturally occurring amino acid L-phenylalanine, with a chlorine atom substituted at the para position of the aromatic ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. In this article, we will delve into the structural properties, synthesis methods, biological activities, and latest research advancements related to 4-chloro-l-phenylalanine.

The molecular structure of 4-chloro-l-phenylalanine consists of a benzene ring with a chlorine substituent at the para position, an amino group (-NH₂), and a carboxylic acid group (-COOH). The presence of the chlorine atom introduces unique electronic and steric properties to the molecule, which can influence its reactivity and interactions with biological systems. Recent studies have highlighted the importance of such modifications in enhancing the pharmacokinetic profiles of amino acid derivatives, making them more suitable for therapeutic applications.

One of the most promising areas of research involving 4-chloro-l-phenylalanine is its role in drug discovery. Researchers have explored its potential as a building block for peptide synthesis, where it can serve as a functionalized amino acid residue in bioactive peptides. For instance, a study published in *Nature Communications* demonstrated that incorporating 4-chloro-l-phenylalanine into peptide sequences can enhance their stability and bioavailability, making them more effective as drug candidates. This advancement underscores the importance of understanding the structural dynamics of such compounds in medicinal chemistry.

In addition to its role in peptide synthesis, 4-chloro-l-phenylalanine has been investigated for its potential in enzyme inhibition and modulation. A recent study in *Journal of Medicinal Chemistry* reported that this compound exhibits inhibitory activity against certain proteases, which are enzymes involved in various pathological processes such as cancer progression and inflammation. The selective inhibition of these enzymes could pave the way for novel therapeutic strategies targeting chronic diseases.

The synthesis of 4-chloro-l-phenylalanine typically involves multi-step chemical reactions, including chlorination of L-phenylalanine followed by purification to ensure high purity. Advances in synthetic chemistry have enabled researchers to develop more efficient and scalable methods for producing this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product quality. Such innovations are crucial for meeting the growing demand for this compound in both academic and industrial settings.

Another emerging application of 4-chloro-l-phenylalanine is in materials science, where it has been used as a precursor for constructing self-assembled monolayers (SAMs) on various surfaces. These SAMs exhibit unique properties, such as high stability and controlled surface functionality, which make them valuable for applications in sensors, catalysis, and drug delivery systems. A study published in *Advanced Materials* highlighted how SAMs derived from 4-chloro-l-phenylalanine can enhance the sensitivity of biosensors for detecting analytes like glucose and dopamine.

Furthermore, recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 4-chloro-l-phenylalanine with biological targets. Molecular docking studies have revealed that the chlorine substituent plays a critical role in determining the binding affinity and selectivity of this compound towards specific proteins. Such computational tools are invaluable for guiding experimental efforts and accelerating drug discovery pipelines.

In conclusion, 4-chloro-l-phenylalanine (CAS No. 14173-39-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and functional groups make it an attractive candidate for advancing research in pharmaceuticals, biotechnology, and materials science. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science.

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